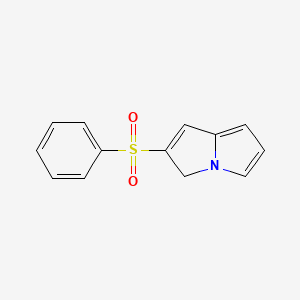![molecular formula C10H8N4 B14350570 1h-[1,2,4]Triazepino[2,3-a]benzimidazole CAS No. 91996-11-1](/img/structure/B14350570.png)
1h-[1,2,4]Triazepino[2,3-a]benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-[1,2,4]Triazepino[2,3-a]benzimidazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by a fused ring system that includes both a benzimidazole and a triazepine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-[1,2,4]Triazepino[2,3-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,2-diaminobenzimidazole with 1,3-diketones in the presence of polyphosphoric acid (PPA) at elevated temperatures (110-115°C) or using zinc chloride (ZnCl2) at higher temperatures (240-250°C) . Another approach involves the use of hydrazine hydrate to transform benzimidazole derivatives into the desired triazepine structure .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial applications.
化学反応の分析
Types of Reactions: 1H-[1,2,4]Triazepino[2,3-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
1H-[1,2,4]Triazepino[2,3-a]benzimidazole has found applications in several scientific fields:
Industry: Its unique structure makes it a candidate for the development of new materials and catalysts.
作用機序
The mechanism of action of 1H-[1,2,4]Triazepino[2,3-a]benzimidazole involves its interaction with specific molecular targets. For instance, its antidiabetic activity is attributed to its ability to inhibit enzymes like α-amylase and α-glucosidase, which play a role in carbohydrate metabolism . The compound’s structure allows it to form stable complexes with these enzymes, thereby reducing their activity and helping to regulate blood sugar levels.
類似化合物との比較
1H-[1,2,4]Triazepino[2,3-a]benzimidazole can be compared with other similar compounds, such as:
1,2,4-Triazepines: These compounds share the triazepine ring but differ in their substitution patterns and biological activities.
Benzimidazoles: While they share the benzimidazole core, the presence of the triazepine ring in this compound imparts unique chemical and biological properties.
Pyrido[3,4-f][1,2,4]triazepino[2,3-a]benzimidazole: This compound has a similar fused ring system but includes a pyridine ring, which affects its reactivity and applications.
特性
CAS番号 |
91996-11-1 |
|---|---|
分子式 |
C10H8N4 |
分子量 |
184.20 g/mol |
IUPAC名 |
1H-[1,2,4]triazepino[2,3-a]benzimidazole |
InChI |
InChI=1S/C10H8N4/c1-2-5-9-8(4-1)13-10-11-6-3-7-12-14(9)10/h1-7,12H |
InChIキー |
KOSGBVKVHGGCSM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C3N2NC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


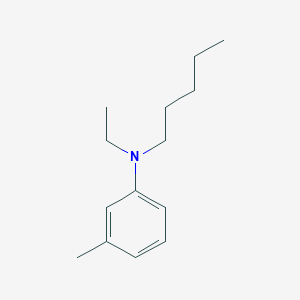
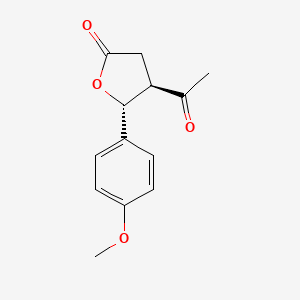
![4-Methoxy-2-[2-(2-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14350513.png)

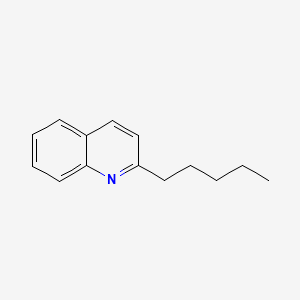


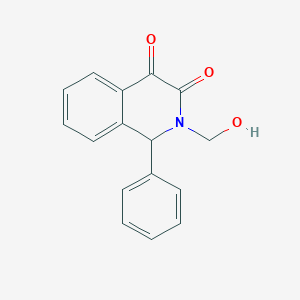


![7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14350551.png)

![2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane](/img/structure/B14350573.png)
